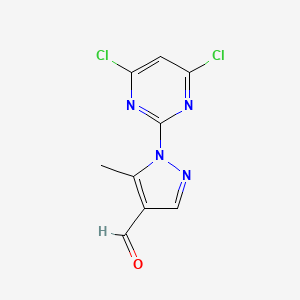

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Applications De Recherche Scientifique

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

5-Methyl-1H-pyrazole-4-carbaldehyde: A key intermediate in the synthesis of pyrazole-based compounds.

Uniqueness

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its dual ring structure, which combines the properties of both pyrimidine and pyrazole rings.

Activité Biologique

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety , characterized by dichloro and methyl substituents. Its molecular formula is C11H10Cl2N4O with a molecular weight of approximately 301.12 g/mol. The presence of these substituents is believed to enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10Cl2N4O |

| Molecular Weight | 301.12 g/mol |

| Melting Point | Not specified |

| Solubility | Moderate |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole : Reaction of substituted hydrazines with appropriate carbonyl compounds.

- Pyrimidine coupling : Utilizing nucleophilic substitution reactions to introduce the pyrimidine moiety.

- Aldehyde formation : Oxidation steps to convert intermediate compounds into the final aldehyde product.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer properties : Certain derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial activity : The compound's structure suggests potential against bacterial and fungal pathogens.

- Antitubercular effects : Some analogs have demonstrated activity against Mycobacterium tuberculosis.

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer agents . -

Antimicrobial Testing :

In another investigation, derivatives were tested against common bacterial strains. The results highlighted notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that modifications to the pyrazole or pyrimidine rings could enhance efficacy . -

Antitubercular Studies :

A series of pyrazole-pyrimidine derivatives were synthesized and tested for their antitubercular properties. The findings revealed that some compounds exhibited promising MIC values against Mycobacterium tuberculosis, indicating potential for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the electrophilicity of the pyrazole ring.

- Positioning of Functional Groups : Variations in the position of methyl or halogen substituents can significantly influence potency and selectivity towards specific biological targets.

Propriétés

Numéro CAS |

799789-51-8 |

|---|---|

Formule moléculaire |

C9H6Cl2N4O |

Poids moléculaire |

257.07 g/mol |

Nom IUPAC |

1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H6Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-4H,1H3 |

Clé InChI |

KHKOXFIIULOXJG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.